molecular formula C8H17NO B12215247 2-Methoxycycloheptan-1-amine CAS No. 2307757-20-4

2-Methoxycycloheptan-1-amine

Cat. No.: B12215247
CAS No.: 2307757-20-4
M. Wt: 143.23 g/mol
InChI Key: VAPWMUWLKYOLFO-UHFFFAOYSA-N
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Description

2-Methoxycycloheptan-1-amine is a cyclic amine with the molecular formula C₈H₁₇NO. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring a seven-membered ring with an amine and methoxy group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycycloheptan-1-amine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the nucleophilic substitution reaction where a nitrogen nucleophile reacts with a carbon electrophile. For instance, the reaction of a cycloheptanone derivative with methoxyamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes steps such as hydrogenation, reduction, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary amines .

Scientific Research Applications

2-Methoxycycloheptan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxycycloheptan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its seven-membered ring structure, which imparts unique steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

2307757-20-4

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methoxycycloheptan-1-amine

InChI

InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3

InChI Key

VAPWMUWLKYOLFO-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCC1N

Origin of Product

United States

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